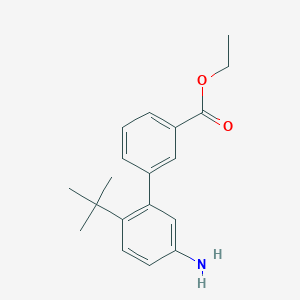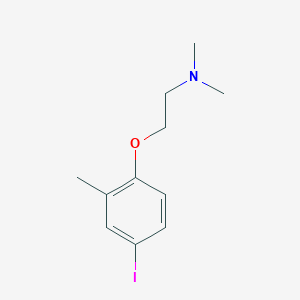![molecular formula C9H11BrO B13716198 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is a chemical compound with a unique spirocyclic structure. It features a bromine atom and an aldehyde functional group attached to a spiro[2.5]octene framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a corresponding alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structure.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It may be used in studies involving enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-Fluorospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
5-Iodospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The spirocyclic structure also adds to its distinctiveness, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H11BrO |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
7-bromospiro[2.5]oct-6-ene-6-carbaldehyde |
InChI |
InChI=1S/C9H11BrO/c10-8-5-9(3-4-9)2-1-7(8)6-11/h6H,1-5H2 |
InChI-Schlüssel |
WGVLWAXYCFLFOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)CC(=C1C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
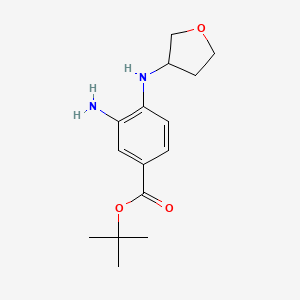
![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)

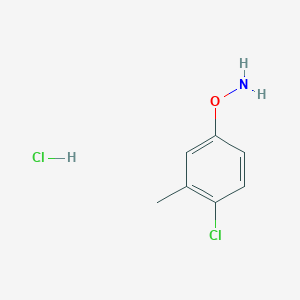


![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)
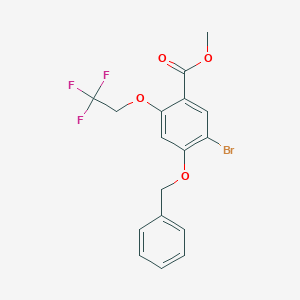
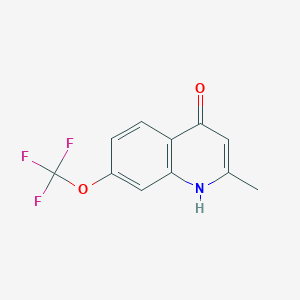
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
